

3-Methoxynaphthalene-2-boronic acid synonyms and IUPAC name

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Compound of Interest

Compound Name: 3-Methoxynaphthalene-2-boronic acid

Cat. No.: B185787

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An In-depth Technical Guide to 3-Methoxynaphthalene-2-boronic acid

For professionals in research, chemical synthesis, and drug development, **3-Methoxynaphthalene-2-boronic acid** is a valuable building block. This guide provides a comprehensive overview of its chemical identity, properties, and a representative synthetic approach, as well as its application in drug discovery.

Nomenclature: IUPAC Name and Synonyms

The formal IUPAC name for this compound is 3-methoxy-2-naphthylboronic acid[1]. It is also known by several synonyms in commercial and research contexts, including:

- 3-Methoxynaphthalen-2-yl-2-ylboronic acid[2]
- 3-Methoxy-2-naphthylboronic acid[2]
- 2-Methoxy-3-naphthaleneboronic acid[2]

Physicochemical Properties

The key quantitative data for **3-Methoxynaphthalene-2-boronic acid** are summarized in the table below, providing a clear reference for experimental design and substance handling.

Property	Value	Source(s)
CAS Number	104115-76-6	[1] [2] [3]
Molecular Formula	C ₁₁ H ₁₁ BO ₃	[2] [3]
Molecular Weight	202.02 g/mol	[1]
Appearance	Off-white solid crystals	[1] [2]
Melting Point	153-155 °C	[2]
Boiling Point (Predicted)	425.2 ± 47.0 °C	[2]
Density (Predicted)	1.23 ± 0.1 g/cm ³	[2]
pKa (Predicted)	8.53 ± 0.30	[2]
Purity	Typically ≥98%	[1] [2]
Storage Conditions	Inert atmosphere, 2-8 °C	[1] [2]

Experimental Protocol: A General Synthetic Approach

The synthesis of aryl boronic acids, including **3-Methoxynaphthalene-2-boronic acid**, often involves the reaction of an organometallic intermediate with a boron-containing electrophile. A common and effective method is the reaction of a Grignard reagent with trimethyl borate, followed by acidic workup. While a specific protocol for **3-Methoxynaphthalene-2-boronic acid** is not detailed in the provided results, a general procedure for a structurally related naphthalene boronic acid is available and can be adapted^[4].

General Synthesis of a Naphthalene Boronic Acid via a Grignard Reagent:

- Preparation of the Grignard Reagent:
 - A flame-dried, three-necked flask is charged with magnesium turnings under a nitrogen atmosphere.

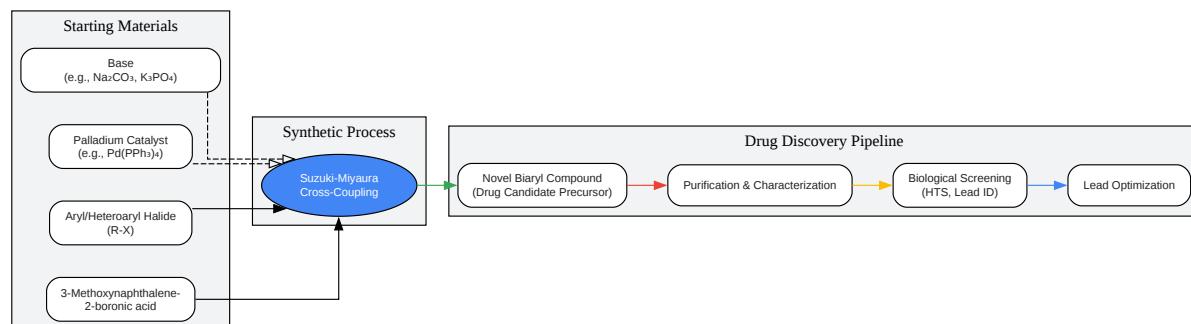
- A solution of the corresponding bromo-naphthalene precursor (in this case, 2-bromo-3-methoxynaphthalene) in an anhydrous ether solvent, such as tetrahydrofuran (THF), is prepared.
- A small portion of the bromo-naphthalene solution and a crystal of iodine are added to the magnesium to initiate the reaction.
- Once the reaction begins (indicated by spontaneous reflux), the remaining bromo-naphthalene solution is added dropwise to maintain a gentle reflux.
- After the addition is complete, the reaction mixture is typically heated at reflux for a short period to ensure complete formation of the Grignard reagent.

- Reaction with Trimethyl Borate:
 - In a separate flame-dried flask under nitrogen, a solution of trimethyl borate in anhydrous THF is prepared and cooled to a low temperature (e.g., -10 °C to -5 °C) using an ice-salt or dry ice-acetone bath.
 - The prepared Grignard solution is then added dropwise to the cold trimethyl borate solution while stirring vigorously and maintaining the low temperature. This results in the formation of a boronic ester intermediate.
- Hydrolysis to the Boronic Acid:
 - After the addition is complete, the reaction is quenched by the careful addition of a chilled acid, such as acetic acid, followed by an aqueous workup. This hydrolyzes the boronic ester to the desired boronic acid.
 - The product is then extracted from the aqueous layer using an organic solvent.
 - The combined organic layers are washed, dried, and the solvent is removed under reduced pressure.
- Purification:
 - The crude boronic acid can be purified by recrystallization from an appropriate solvent system to yield the final product.

Application in Drug Discovery: Suzuki-Miyaura Coupling

Boronic acids are indispensable reagents in modern organic synthesis, particularly in the pharmaceutical industry for the construction of complex molecules^{[5][6]}. Their primary application is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide^[5]. This reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the generally low toxicity of the boron-containing byproducts^[7].

The workflow below illustrates the role of **3-Methoxynaphthalene-2-boronic acid** in a typical drug discovery campaign utilizing Suzuki-Miyaura coupling.



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